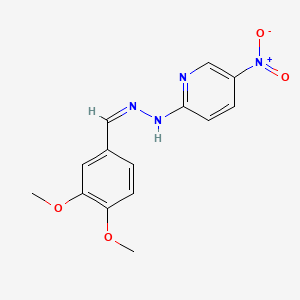![molecular formula C11H25NO5Si B13730896 butan-2-one O-[bis(2-methoxyethoxy)methylsilyl]oxime CAS No. 34274-57-2](/img/structure/B13730896.png)
butan-2-one O-[bis(2-methoxyethoxy)methylsilyl]oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butan-2-one O-[bis(2-methoxyethoxy)methylsilyl]oxime is a chemical compound with the molecular formula C11H25NO5Si and a molecular weight of 279.41 g/mol . This compound is known for its unique structure, which includes a silyl group attached to an oxime moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
The synthesis of butan-2-one O-[bis(2-methoxyethoxy)methylsilyl]oxime involves the reaction of butan-2-one oxime with bis(2-methoxyethoxy)methylchlorosilane under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product . The reaction is carried out at room temperature and monitored using techniques such as thin-layer chromatography (TLC) to ensure completion.
Análisis De Reacciones Químicas
Butan-2-one O-[bis(2-methoxyethoxy)methylsilyl]oxime undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxime ethers.
Reduction: It can be reduced to yield the corresponding amine derivatives.
Substitution: The silyl group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Butan-2-one O-[bis(2-methoxyethoxy)methylsilyl]oxime is utilized in various scientific research fields, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: The compound is employed in biochemical studies to investigate enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of butan-2-one O-[bis(2-methoxyethoxy)methylsilyl]oxime involves its interaction with specific molecular targets. The silyl group enhances the compound’s stability and reactivity, allowing it to participate in various chemical reactions. The oxime moiety can form hydrogen bonds and coordinate with metal ions, making it useful in catalysis and coordination chemistry .
Comparación Con Compuestos Similares
Butan-2-one O-[bis(2-methoxyethoxy)methylsilyl]oxime can be compared with other similar compounds, such as:
Butan-2-one oxime: Lacks the silyl group, making it less stable and reactive.
Bis(2-methoxyethoxy)methylsilyl derivatives: These compounds have similar silyl groups but different functional groups attached, leading to variations in reactivity and applications.
The uniqueness of this compound lies in its combination of the oxime and silyl groups, which confer distinct chemical properties and versatility in research applications.
Propiedades
Número CAS |
34274-57-2 |
|---|---|
Fórmula molecular |
C11H25NO5Si |
Peso molecular |
279.40 g/mol |
Nombre IUPAC |
(E)-N-[bis(2-methoxyethoxy)-methylsilyl]oxybutan-2-imine |
InChI |
InChI=1S/C11H25NO5Si/c1-6-11(2)12-17-18(5,15-9-7-13-3)16-10-8-14-4/h6-10H2,1-5H3/b12-11+ |
Clave InChI |
OQQHYTNNRILIJI-VAWYXSNFSA-N |
SMILES isomérico |
CC/C(=N/O[Si](C)(OCCOC)OCCOC)/C |
SMILES canónico |
CCC(=NO[Si](C)(OCCOC)OCCOC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


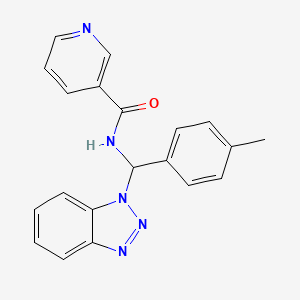
![(5R,7S,10S,13R,14R)-17-acetyl-7-hydroxy-4,4,10,13,14-pentamethyl-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthrene-3,11,15-trione](/img/structure/B13730827.png)
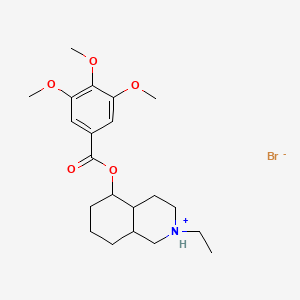
![2-[Carboxymethyl-[3-(2,5-dioxopyrrol-1-yl)propyl]amino]acetic acid;4-methylbenzenesulfonate](/img/structure/B13730830.png)
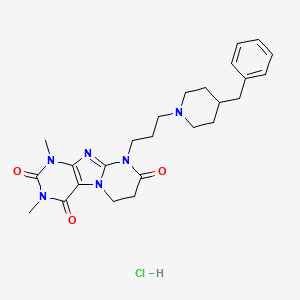
![Acetamide, N-[5-[bis(phenylmethyl)amino]-2-[(2-chloro-4-nitrophenyl)azo]phenyl]-](/img/structure/B13730840.png)
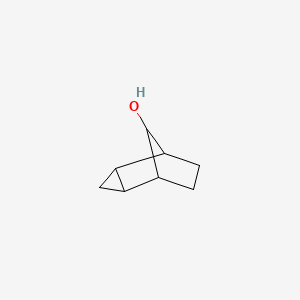
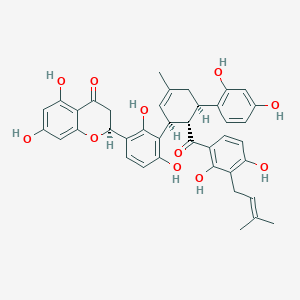
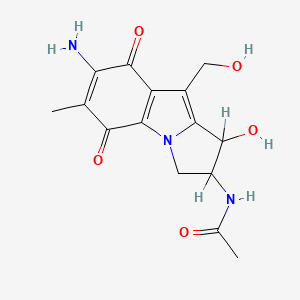
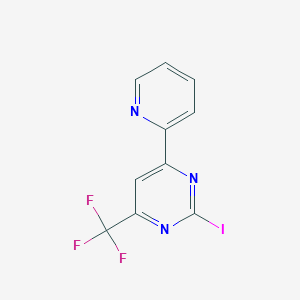
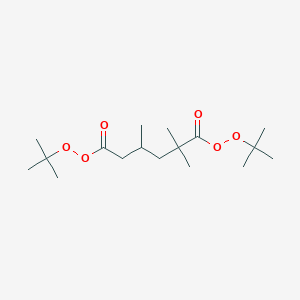
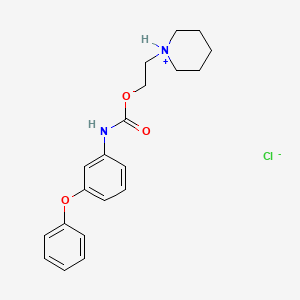
![3-(2,6-Dimethylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B13730889.png)
